3-Methylisothiazolo[5,4-d]pyrimidin-4-amine
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Overview
Description
3-Methylisothiazolo[5,4-d]pyrimidin-4-amine is a heterocyclic compound that features a fused ring system containing both isothiazole and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 3-Methylisothiazolo[5,4-d]pyrimidin-4-amine typically involves cyclization reactions that form the fused ring system. One common method is the reaction of appropriate precursors under specific conditions to achieve the desired heterocyclic structure. For example, the synthesis might involve the use of formamide, formic acid, and triethyl orthoformate to afford the corresponding pyrazolo[3,4-d]pyrimidines . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
3-Methylisothiazolo[5,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
3-Methylisothiazolo[5,4-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methylisothiazolo[5,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3-Methylisothiazolo[5,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidines and thiazolo[4,5-d]pyrimidines . These compounds share similar fused ring structures but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific isothiazole-pyrimidine fusion, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H6N4S |
---|---|
Molecular Weight |
166.21 g/mol |
IUPAC Name |
3-methyl-[1,2]thiazolo[5,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C6H6N4S/c1-3-4-5(7)8-2-9-6(4)11-10-3/h2H,1H3,(H2,7,8,9) |
InChI Key |
YUQSECKWVXMHRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC2=NC=NC(=C12)N |
Origin of Product |
United States |
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